molecular formula C16H13Cl2NO3 B5177908 2-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B5177908
M. Wt: 338.2 g/mol
InChI Key: DVSLXOUECVRFBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic building blocks like 2,3-dihydro-1,4-benzodioxin-6-amine, which is reacted with various electrophiles to introduce different substituents leading to a wide range of derivatives. For instance, Abbasi et al. (2020) described a process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride in an aqueous basic medium to obtain intermediates, which were further reacted with substituted anilines to synthesize a variety of compounds (Abbasi et al., 2020).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like IR, 1H-NMR, and EI-MS to confirm the structure of synthesized compounds. The molecular structures are then analyzed to understand the implications for chemical reactivity and potential biological activity. For instance, quantum chemical calculations have been used to understand the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of dichloroacetamide compounds, providing insights into their reactivity and stability (Choudhary et al., 2014).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-12-3-1-10(7-13(12)18)8-16(20)19-11-2-4-14-15(9-11)22-6-5-21-14/h1-4,7,9H,5-6,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSLXOUECVRFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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